2-Hydrazinylpyrazine

Overview

Description

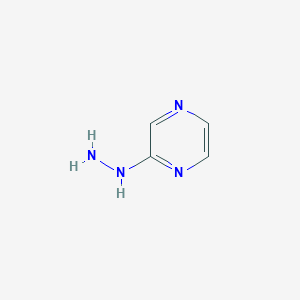

2-Hydrazinylpyrazine (2HP) is a nitrogen-containing heterocyclic compound featuring a pyrazine core substituted with a hydrazine group at the 2-position. Pyrazines are six-membered aromatic rings with two nitrogen atoms at the 1,4-positions, distinguishing them from pyridazines (1,2-nitrogens) and pyrimidines (1,3-nitrogens) . Structurally, 2HP is an analogue of pyrazinamide (PZA), a first-line antitubercular drug, but replaces the amide group with a hydrazine moiety . Despite the pharmacological significance of pyrazine derivatives, 2HP’s complete physicochemical profile—including lipophilicity (logP = −0.85), acid-base behavior (pKa = 3.06 and 7.54), and cytotoxicity—was only recently elucidated through combined experimental and computational studies .

Mechanism of Action

Mode of Action

In the synthetic transformation, the terminal amino group can become a diazo compound under the action of sodium nitrite and acid, and then perform subsequent transformations including click reaction with the terminal alkyne . In addition, 2-Hydrazinylpyrazine can also undergo cyclization condensation reaction with aldehyde groups .

Pharmacokinetics

The compound is slightly soluble in water . Its physical and chemical properties are influenced by the presence of functional groups and the overall molecular structure. For example, the corrosion inhibition performance of hydrazino-methoxy-1,3,5-triazine derivatives on steel in acidic media highlights the importance of the number of hydrazino groups and the presence of methoxy groups in determining the compound’s interaction with metal surfaces.

Result of Action

The compound serves as a versatile intermediate in the synthesis of various heterocyclic compounds. It is related to the synthesis of sitagliptin used to improve blood sugar control in patients with type 2 diabetes . It can be used as a pharmaceutical intermediate, flavor, and flavor intermediate . In addition, it is also used in the synthesis of livestock insect repellents and dyes .

Action Environment

The compound should be stored at low temperature as far as possible . Environmental factors such as temperature and light can influence the compound’s action, efficacy, and stability .

Biochemical Analysis

Biochemical Properties

It is known that it has a structural similarity to pyrazinamide, a drug used in anti-tuberculosis therapy This suggests that 2-Hydrazinylpyrazine may interact with similar enzymes, proteins, and other biomolecules as pyrazinamide

Cellular Effects

It has been found to be non-toxic to human skin keratinocyte cells This suggests that this compound may have a minimal impact on cell function, cell signaling pathways, gene expression, and cellular metabolism

Biological Activity

2-Hydrazinylpyrazine (2HP) is a compound of significant interest in medicinal chemistry due to its potential biological activities. Structurally related to pyrazinamide, a well-known anti-tuberculosis drug, 2HP has been studied for its interactions with biomolecules and its therapeutic potential against various pathogens, particularly Mycobacterium tuberculosis and Leishmania species. This article reviews the biological activity of 2HP, focusing on its mechanisms of action, efficacy, and safety profiles based on recent research findings.

2HP is a hydrophilic compound characterized by its ability to interact with various biomolecules. The binding studies indicate a stronger affinity for bovine serum albumin (BSA) compared to calf thymus DNA (CT-DNA), suggesting its potential for effective drug delivery systems . The compound's physicochemical properties were thoroughly analyzed through theoretical and experimental methods, revealing its non-toxic nature towards human skin keratinocyte cells .

Antimycobacterial Activity

Recent studies have highlighted the antimycobacterial activity of 2HP and its derivatives. A study synthesized several pyrazinyl and pyrimidinyl derivatives and evaluated their activity against Mycobacterium tuberculosis ATCC 27294 using the MTT assay. Among the compounds tested, those containing the hydrazine moiety exhibited promising tuberculostatic profiles, with significant activity noted for several derivatives .

Table 1: Antimycobacterial Activity of this compound Derivatives

| Compound ID | Structure Type | MIC (μg/mL) | Activity Level |

|---|---|---|---|

| 3h | 2-hydroxyl-5-nitrophenyl-4-pyridinylhydrazone | <1 | Highly Active |

| 4d | Pyrazinyl derivative | 4 | Moderately Active |

| 4f | Heteroaryl derivative | 8 | Moderately Active |

The most active compound, identified as compound 3h, demonstrated superior activity compared to ethambutol, a first-line tuberculostatic drug. This suggests that structural modifications in hydrazones can enhance biological efficacy against tuberculosis .

Antileishmanial Activity

In addition to its antimycobacterial properties, 2HP has shown antileishmanial activity. A study investigated the effects of various hydrazone derivatives on Leishmania amazonensis and L. braziliensis. The results indicated that some derivatives exhibited potent antileishmanial effects with low toxicity towards murine macrophages .

The mechanism underlying the antileishmanial activity was linked to the accumulation of reactive oxygen species (ROS) and disruption of mitochondrial function in parasites. This suggests that compounds derived from 2-hydrazinopyrazine may induce oxidative stress in Leishmania species, contributing to their antiparasitic effects .

Safety Profile

Safety assessments are critical for evaluating the therapeutic potential of any compound. In vitro cytotoxicity tests indicated that 2HP does not exhibit cytotoxic effects on human cells, making it a suitable candidate for further development as a therapeutic agent . Additionally, preliminary in silico studies suggested that certain derivatives are non-mutagenic and non-tumorigenic, which is promising for their future clinical applications .

Scientific Research Applications

Medicinal Chemistry

Antimicrobial and Anticancer Potential

2HP has been investigated for its potential as an antimicrobial agent, particularly against Mycobacterium tuberculosis. Its structural similarity to pyrazinamide, a drug used in tuberculosis therapy, positions it as a promising candidate for further research in anti-tubercular therapies. Studies have shown that 2HP exhibits a strong binding affinity to bovine serum albumin (BSA), which may enhance its therapeutic efficacy . Additionally, cytotoxicity tests indicate that 2HP is non-toxic to human skin keratinocyte cells, suggesting a favorable safety profile for medicinal applications .

Mechanistic Insights

The mechanism of action of 2HP may involve the inhibition of specific enzymes or interactions with cellular receptors. The hydrazinyl group can form covalent bonds with target proteins, leading to the inhibition of their activity. This property is crucial in the design of drugs targeting various diseases.

Biological Studies

Binding Studies and Molecular Interactions

Research has demonstrated that 2HP can bind effectively to biomolecules such as DNA and proteins. Binding studies using calf thymus DNA and BSA revealed that 2HP has a higher affinity for BSA, which is significant for drug delivery systems where serum protein binding can influence pharmacokinetics .

Tautomeric Forms and Stability

A comprehensive analysis identified 42 tautomeric forms of 2HP, providing insights into its chemical behavior in biological systems. The most stable conformer was determined through density functional theory (DFT) calculations, which aids in understanding the compound's reactivity and interaction with biological targets .

Synthesis and Chemical Properties

Synthesis of Derivatives

The synthesis of various derivatives of 2HP has been reported, enhancing its chemical diversity and potential applications. For example, pyridine-appended 2-hydrazinylthiazole derivatives have shown promising antimycobacterial activity against Mycobacterium tuberculosis, indicating that modifications to the core structure can significantly improve biological activity .

Reactivity in Diels-Alder Reactions

2HP has been utilized in Diels-Alder reactions, demonstrating its ability to act as a reactive partner in cycloaddition processes. This reactivity allows for the formation of complex heterocyclic compounds that may possess unique properties beneficial for drug development .

Material Science Applications

Development of Novel Materials

In addition to its biological applications, 2HP is being explored for its potential in developing new materials with specific electronic or optical properties. The unique combination of functional groups within the pyrazine ring allows for modifications that can tailor materials for specific applications in electronics or photonics.

Case Studies and Experimental Findings

| Study | Findings | Implications |

|---|---|---|

| Cytotoxicity Study | Non-toxic to human skin keratinocyte cells | Potential use in topical therapies |

| Binding Affinity Study | Higher affinity for BSA than DNA | Improved pharmacokinetics in drug formulations |

| Synthesis of Derivatives | Effective antimycobacterial activity observed | Development of new anti-TB agents |

| Diels-Alder Reaction | Formation of diverse pyrazine derivatives | Expanding chemical libraries for drug discovery |

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 2-Hydrazinylpyrazine, and how can reaction conditions be optimized for yield?

- Methodological Answer : this compound is commonly synthesized via condensation reactions. For example, reacting hydrazine derivatives with pyrazine precursors under reflux conditions in ethanol or acetic acid. A key intermediate, such as 5-hydroxy-3-methyl-1-(4,6-dimethylpyrimidin-2-yl)pyrazol-4-yl-1,3-butanedione, can be generated by refluxing dehydroacetic acid with this compound . Yield optimization involves controlling stoichiometry, temperature (e.g., 80–85°C), and pH (6.2–6.7) during reduction steps using sodium disulfite .

Q. How is this compound utilized in hydrazone formation, and what analytical techniques validate these reactions?

- Methodological Answer : this compound reacts with carbonyl compounds (e.g., aldehydes or ketones) to form hydrazones. For instance, condensation with benzaldehyde in ethanol under reflux produces stable hydrazones . Validation includes UV-Vis spectroscopy (to track conjugation), NMR for structural confirmation, and mass spectrometry for molecular weight verification. DFT calculations further support electronic structure analysis .

Q. What biological screening methodologies are used to evaluate this compound derivatives?

- Methodological Answer : Derivatives are screened for antimicrobial activity against Gram-positive/-negative bacteria (e.g., Staphylococcus aureus, E. coli) and fungi (e.g., C. albicans) using minimum inhibitory concentration (MIC) assays. Antimycobacterial activity against M. tuberculosis is assessed via microplate Alamar Blue assays . Dose-response curves and cytotoxicity profiling (e.g., against mammalian cell lines) ensure selectivity .

Advanced Research Questions

Q. How does regioselectivity impact the functionalization of this compound in heterocyclic dye synthesis?

- Methodological Answer : Regioselectivity is critical in synthesizing dyes like BOPYPY. Condensation of this compound with α-formylpyrrole derivatives under acidic conditions (e.g., HCl/AcOH) directs substitution patterns. The pyrazine nitrogen’s electronic effects favor red-shifted absorption (500–600 nm) and near-IR emissions. Reaction monitoring via HPLC and time-dependent DFT simulations help optimize regioselectivity .

Q. How can researchers address contradictions in reported biological activities of this compound derivatives?

- Methodological Answer : Discrepancies (e.g., variable antifungal potency) arise from structural modifications (e.g., electron-withdrawing vs. donating substituents) or assay conditions. Systematic SAR studies using isogenic microbial strains and standardized protocols (e.g., CLSI guidelines) are essential. Meta-analyses of IC₅₀ values across studies (e.g., vs. ) clarify structure-activity trends.

Q. What advanced techniques characterize the coordination chemistry of this compound metal complexes?

- Methodological Answer : Ni(II) or Co(II) complexes are synthesized by reacting this compound derivatives with metal salts (e.g., NiCl₂·6H₂O) in methanol. X-ray crystallography resolves geometry (e.g., octahedral vs. square planar), while cyclic voltammetry probes redox behavior. EPR spectroscopy and magnetic susceptibility measurements elucidate spin states .

Q. How can photophysical properties of this compound-based fluorophores be optimized for imaging applications?

- Methodological Answer : Incorporating electron-deficient pyrazine rings enhances Stokes shifts and photostability. Solvatochromism studies in polar/nonpolar solvents (e.g., DMSO vs. toluene) optimize emission wavelengths. Two-photon absorption cross-sections are measured using femtosecond lasers, with modifications (e.g., N-oxide formation) further tuning near-IR performance .

Q. What strategies improve multi-step synthesis efficiency for this compound-containing therapeutics?

- Methodological Answer : A one-pot approach combines acylation (e.g., with diethyl oxalate) and hydrazine condensation, reducing intermediate isolation. For example, ketone intermediates are oxidized selectively with mCPBA to form N-oxides, improving regiochemical control. Reaction progress is monitored via LC-MS, and telescoped steps minimize purification .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Pyrazinamide (PZA)

- Structural Difference : PZA contains a carboxamide group at the 2-position, while 2HP has a hydrazine group.

- Biological Activity: PZA is a prodrug activated by mycobacterial pyrazinamidase, whereas 2HP’s mechanism remains under investigation.

2-Hydrazinylpyridine

- Core Heterocycle : Pyridine (one nitrogen) vs. pyrazine (two nitrogens).

- Reactivity: 2-Hydrazinylpyridine forms hydrazones with aldehydes, similar to 2HP. However, in mechanochemical coupling reactions, 2HP achieves 80% aldehyde conversion, outperforming 2-hydrazino-4-(trifluoromethyl)pyrimidine (60%) but underperforming 6-chloro-2-hydrazino-1,3-benzoxazole (90%) .

- Applications : Both are precursors for fluorescent dyes. For example, 2HP-derived BOPYPY dyes exhibit red-shifted absorption/emission compared to pyridine-based BOPPY dyes due to enhanced electron deficiency in the pyrazine ring .

Hydrazinopyrimidines (e.g., 2-Hydrazinopyrimidine)

- Biological Activity : Pyrimidine hydrazines are explored for antifungal and antioxidant applications, but 2HP’s antimycobacterial focus distinguishes it .

Properties

IUPAC Name |

pyrazin-2-ylhydrazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H6N4/c5-8-4-3-6-1-2-7-4/h1-3H,5H2,(H,7,8) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IVRLZJDPKUSDCF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=C(C=N1)NN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H6N4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50363374 | |

| Record name | 2-hydrazinylpyrazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50363374 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

110.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

54608-52-5 | |

| Record name | 2-hydrazinylpyrazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50363374 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-Hydrazinopyrazine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.